![molecular formula C25H26FN5O3 B2480471 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1189649-40-8](/img/structure/B2480471.png)
2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a part of the pyrazolo[4,3-d]pyrimidine class, which is recognized for its diverse biological activities and potential in drug discovery due to its heterocyclic nature. The interest in such compounds has led to extensive research into their synthesis, molecular structure, and chemical properties to explore their potential applications in various fields excluding drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reactivity of building blocks like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) and its derivatives, which are valuable for constructing pyrazolo-imidazoles, thiazoles, and other heterocycles. The unique reactivity of DCNP under mild conditions enables the generation of various heterocyclic compounds from a wide range of precursors, demonstrating the synthetic versatility of this chemical class (Gomaa & Ali, 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-d]pyrimidines and similar compounds is crucial for their chemical reactivity and potential applications. The scaffold's ability to form stable structures with various substituents allows for extensive exploration of chemical properties and reactivities, making it a valuable template for synthesizing new compounds with desired characteristics.
Chemical Reactions and Properties
Pyrazolo[4,3-d]pyrimidines undergo a variety of chemical reactions, including interactions with different electrophiles and nucleophiles, enabling the synthesis of a broad range of derivatives. Their reactivity patterns are influenced by the molecular structure, particularly the positioning of substituents, which can affect the compound's stability, reactivity, and overall chemical behavior.
Physical Properties Analysis
The physical properties of pyrazolo[4,3-d]pyrimidines, such as solubility, melting point, and crystallinity, are essential for determining their suitability for specific applications. These properties are influenced by the molecular structure and the presence of functional groups, impacting the compound's behavior in different environments and its potential utility in various industrial and research settings.
Chemical Properties Analysis
The chemical properties of pyrazolo[4,3-d]pyrimidines, including acidity, basicity, and reactivity towards various reagents, are critical for their application in synthetic chemistry. The presence of heteroatoms and the structure of the pyrimidine ring contribute to the compound's chemical behavior, offering opportunities for functionalization and modification to produce compounds with tailored properties.
For further details and a deeper understanding of specific reactions, synthesis methods, and analyses related to pyrazolo[4,3-d]pyrimidine derivatives, the following references provide extensive information:
Aplicaciones Científicas De Investigación
Translocator Protein 18 kDa (TSPO) Ligands
- Novel pyrazolo[1,5-a]pyrimidines, related to 2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide, have been studied for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed subnanomolar affinity for TSPO, comparable to the parent molecule. Two derivatives were radiolabeled with fluorine-18 for in vivo PET imaging in a rodent model of neuroinflammation, showing their potential as PET radiotracers (Damont et al., 2015).
Radiosynthesis of [18F]PBR111
- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including the aforementioned compound, has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been designed with a fluorine atom, allowing labeling with fluorine-18 for in vivo PET imaging. The synthesis process is fully automated, offering a potential for high radiochemical yield and specific activity (Dollé et al., 2008).
In Vitro Cytotoxic Activity
- Certain derivatives of 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide, structurally related to the compound , were synthesized and tested for anticancer activity. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, indicating potential as new anticancer agents (Al-Sanea et al., 2020).
Synthesis and Biological Evaluation of Substituted Imidazo[1,2-a]pyridines and Pyrazolo[1,5-a]pyrimidines
- Fluoroethoxy and fluoropropoxy substituted derivatives, including the molecule , were synthesized and found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). The radiolabeled compounds displayed a distribution paralleling the known localization of PBRs, suggesting potential for imaging in neurodegenerative disorders (Fookes et al., 2008).
Synthesis of Novel Isoxazolines and Isoxazoles
- Novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, closely related to the compound , were synthesized. These compounds are important for their potential biological activities and serve as key intermediates in organic synthesis (Rahmouni et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-4-31-23-22(17(3)28-31)30(15-21(32)27-19-11-10-16(2)20(26)14-19)25(34)29(24(23)33)13-12-18-8-6-5-7-9-18/h5-11,14H,4,12-13,15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZSQUDXXBEWIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.